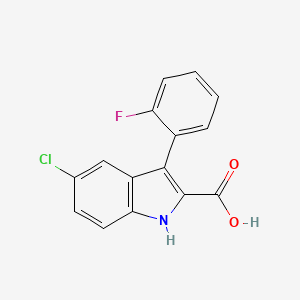

5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid

Description

Properties

CAS No. |

24106-89-6 |

|---|---|

Molecular Formula |

C15H9ClFNO2 |

Molecular Weight |

289.69 g/mol |

IUPAC Name |

5-chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C15H9ClFNO2/c16-8-5-6-12-10(7-8)13(14(18-12)15(19)20)9-3-1-2-4-11(9)17/h1-7,18H,(H,19,20) |

InChI Key |

GWQFYINGOBLJRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Cyclization via Tandem Ugi-Adduct Formation

A prominent method involves tandem Ugi four-component reactions followed by palladium-catalyzed cyclization. In this approach, indole-2-carboxylic acid derivatives are synthesized through a sequence starting with the condensation of an isocyanide, amine, carbonyl compound, and carboxylic acid . For example, 5-chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid can be derived from a Ugi adduct intermediate formed by reacting 5-chloroindole-2-carboxylic acid with 2-fluorophenyl isocyanide. The adduct undergoes cyclization in the presence of Pd(OAc)₂ and Cu(OAc)₂ at 140°C in dimethylformamide (DMF), yielding the target compound with moderate efficiency (51% yield) .

Key steps include:

-

Ugi Adduct Formation : Combining 5-chloroindole-2-carboxylic acid, 2-fluorophenyl isocyanide, and tert-butylamine in DMF at room temperature.

-

Cyclization : Heating the adduct with Pd(OAc)₂ and Cu(OAc)₂ under nitrogen, followed by extraction and purification via column chromatography .

Alternative routes employ Friedel-Crafts alkylation to construct the indole core. AlCl₃-mediated electrophilic substitution facilitates the introduction of the 2-fluorophenyl group at the indole’s 3-position . For instance, 5-chloroindole-2-carboxylic acid is treated with 2-fluorobenzyl chloride in the presence of AlCl₃ in dichloromethane under reflux. This method achieves a 64% yield but requires careful control of stoichiometry to avoid over-alkylation .

Optimization Insights :

-

Solvent Choice : Dichloromethane enhances electrophilic reactivity compared to toluene.

-

Temperature : Reflux conditions (40–60°C) improve regioselectivity for the 3-position .

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling offers a modular approach to introduce aryl groups. A 2-fluorophenylboronic acid is coupled with 5-chloro-3-iodo-1H-indole-2-carboxylic acid using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture . This method achieves higher yields (70–75%) but necessitates pre-functionalized indole precursors.

Reaction Conditions :

-

Catalyst : Pd(OAc)₂ (0.03 mmol) with PivOH as an additive.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Reagents | Pros | Cons |

|---|---|---|---|---|

| Ugi-Adduct Cyclization | 51 | Pd(OAc)₂, Cu(OAc)₂ | Modular; avoids harsh conditions | Multi-step; moderate yield |

| Friedel-Crafts | 64 | AlCl₃, 2-fluorobenzyl chloride | Single-step; cost-effective | Regioselectivity challenges |

| Suzuki Coupling | 75 | Pd(PPh₃)₄, Na₂CO₃ | High yield; scalable | Requires pre-halogenated indole |

Purification and Characterization

Final purification typically involves column chromatography (PE:EtOAc, 40:60) or recrystallization from ethanol/water mixtures . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity. For example, ¹H NMR (CDCl₃) displays characteristic signals at δ 9.66 (s, indole NH), 7.58–7.48 (m, aryl protons), and 7.21–7.07 (m, fluorophenyl group) .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The chlorine atom and fluorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents such as halogenating agents or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a variety of substituted indole compounds.

Scientific Research Applications

Chemical Properties and Structure

5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of chlorine and fluorine substituents enhances its biological activity by altering electronic properties and steric hindrance.

Antitumor Activity

Recent studies have demonstrated the potential of 5-chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid derivatives as antitumor agents. For instance, a series of indole-2-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit the 14-3-3η protein, which is implicated in liver cancer progression. One compound (designated C11) exhibited significant inhibitory activity against various liver cancer cell lines, including Hep G2 and SMMC-7721, showing promise as a therapeutic agent for liver cancer treatment .

Table 1: Antitumor Activity of Indole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| C11 | Hep G2 | 5.0 | Best inhibitory activity |

| C11 | Bel-7402 | 4.5 | Effective against resistant cells |

| C11 | SNU-387 | 6.0 | Moderate efficacy |

HIV Integrase Inhibition

Another significant application of this compound is in the development of inhibitors for HIV-1 integrase, an essential enzyme for viral replication. Studies have shown that derivatives of indole-2-carboxylic acid can effectively inhibit integrase activity, with some compounds achieving IC50 values as low as 0.13 µM. Structural modifications at the C3 position of the indole core enhanced binding affinity to the integrase active site, suggesting that these derivatives could serve as potential antiviral agents .

Table 2: Integrase Inhibition Data

| Compound | IC50 (µM) | Binding Interaction |

|---|---|---|

| Compound 3 | 0.13 | Chelates Mg²⁺ ions |

| Compound 17a | 3.11 | π–π stacking with viral DNA |

| Compound 20a | 0.15 | Interacts with Tyr143 and Asn117 |

Case Study 1: Liver Cancer Treatment

In a comprehensive study, researchers synthesized various derivatives targeting the 14-3-3η protein to combat liver cancer. The lead compound C11 not only inhibited tumor growth but also showed safety against hERG channels, indicating a favorable pharmacological profile for further development .

Case Study 2: HIV Treatment

A virtual screening approach was employed to identify potent inhibitors from a library of indole derivatives targeting HIV-1 integrase. The most promising candidates demonstrated improved interaction with the integrase enzyme through optimized structural features, leading to enhanced antiviral activity .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among indole-2-carboxylic acid derivatives occur at position 3. Below is a comparative analysis of substituent-driven properties and activities:

Key Observations:

Substituent Polarity and Bioactivity: Sulfonyl groups (e.g., in and ) enhance solubility but may reduce membrane permeability, favoring extracellular targets like viral enzymes . Hydrophobic aryl groups (e.g., 2-fluorophenyl or naphthyloxypropyl in ) improve binding to hydrophobic enzyme pockets, as seen in antiproliferative and kinase-inhibiting compounds . Aminoalkyl chains (e.g., phenethylamino in 4a) facilitate interactions with charged residues in kinases, contributing to EGFR/BRAFV600E inhibition .

Synthetic Accessibility :

- Alkylation and saponification (e.g., hydrolysis of ethyl esters in ) are common for introducing carboxylic acid groups .

- Fragment-based coupling (e.g., HATU-mediated amidation in ) enables diversification for antiviral libraries .

Metabolic Stability: Fluorine at position 3 (hypothetical in the target compound) may reduce oxidative metabolism compared to non-halogenated analogues, as seen in cardioprotective agent C2 .

Antiproliferative Agents :

- Derivatives like 4a–c () inhibit EGFR/BRAFV600E pathways, with IC₅₀ values in nanomolar ranges. The phenethylamino group in 4a enhances cellular uptake, contributing to its efficacy against cancer cell lines .

Antiviral Agents :

- Sulfonamide-substituted derivatives (e.g., 5-chloro-3-((3,5-dimethylphenyl)sulfonyl)-1H-indole-2-carboxylic acid in ) act as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), with EC₅₀ values <100 nM .

Cardioprotective Agents :

- Compound C2 () inhibits GSNOR, increasing S-nitrosylation of mitochondrial proteins and reducing infarct size by 40% in rat ischemia-reperfusion models .

Physicochemical Data Comparison

Table 2: Spectroscopic and Analytical Data

Biological Activity

5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its antibacterial, antifungal, and antiviral properties, alongside its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features an indole ring structure with a chloro and a fluorophenyl substituent, which are critical for its biological activity. The general structure can be represented as follows:

Antibacterial Activity

Recent studies have demonstrated that derivatives of indole compounds, including 5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid, exhibit notable antibacterial properties. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values against various bacterial strains:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid | 0.0048 - 0.025 | E. coli, S. aureus |

| Other Indole Derivatives | 0.0195 - 0.039 | Bacillus mycoides, C. albicans |

These findings suggest that the presence of electron-withdrawing groups such as chloro and fluoro enhances the antibacterial efficacy .

Antifungal Activity

The compound has also been evaluated for antifungal properties. In a comparative study, it was found to inhibit fungal growth with varying degrees of effectiveness:

| Compound | MIC (µM) | Target Fungi |

|---|---|---|

| 5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid | 16.69 - 78.23 | C. albicans |

| Other Indole Derivatives | 56.74 - 222.31 | Fusarium oxysporum |

The antifungal activity is attributed to the disruption of fungal cell wall integrity and interference with metabolic pathways .

Antiviral Activity

Indoles are recognized as promising scaffolds for antiviral agents. Although specific data on the antiviral activity of 5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid is limited, related compounds have demonstrated effectiveness against viral infections by inhibiting viral replication processes . This suggests potential for further exploration in antiviral drug development.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Cell Wall Synthesis : By interfering with peptidoglycan synthesis in bacteria.

- Disruption of Membrane Integrity : Affecting both bacterial and fungal cell membranes.

- Interference with Nucleic Acid Synthesis : Potentially through interactions with DNA or RNA polymerases.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the indole core and substituent positions significantly influence biological activity:

- Chloro Substitution : Increases lipophilicity, enhancing membrane penetration.

- Fluoro Group : Improves binding affinity to target enzymes.

Case Studies

- Case Study on Antibacterial Efficacy : A recent study evaluated various indole derivatives against multi-drug resistant strains of E. coli and S. aureus. The results indicated that compounds similar to 5-Chloro-3-(2-fluorophen

Q & A

Q. What are the recommended synthetic routes for 5-chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid?

The compound is typically synthesized via a multi-step process involving indole ring formation, halogenation, and functionalization. For example:

- Step 1 : Condensation of substituted benzaldehyde derivatives with indole precursors under acidic conditions to form the indole scaffold .

- Step 2 : Chlorination at the 5-position using reagents like phosphorus pentachloride (PCl₅) in methylene chloride, followed by coupling with 2-fluorophenyl groups via Suzuki-Miyaura or Ullmann reactions .

- Step 3 : Hydrolysis of ester intermediates (e.g., ethyl esters) to the carboxylic acid using NaOH/HCl, achieving yields >95% after recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound?

- HPLC : Use ≥98% purity standards with C18 columns and UV detection at 215–254 nm .

- NMR Spectroscopy : Key signals include aromatic protons (δ 7.1–8.3 ppm in DMSO-d₆), carboxylic acid protons (δ 12.7–13.7 ppm), and fluorine coupling patterns .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks around m/z 290–300, depending on substituents .

Q. What are the stability and storage recommendations for this indole derivative?

- Stability : The compound is stable under inert atmospheres (N₂/Ar) at –20°C but degrades under prolonged exposure to light, moisture, or acidic/alkaline conditions .

- Storage : Use amber vials with desiccants (silica gel) and avoid compatibility issues with oxidizing agents or metals .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence the compound’s electronic properties and reactivity?

- The electron-withdrawing fluorine atom enhances electrophilic substitution resistance at the indole 3-position while increasing acidity of the carboxylic acid group (pKa ~2–3) .

- Computational studies (DFT) suggest the fluorine substituent reduces steric hindrance, facilitating interactions with biological targets like kinase domains .

Q. What methodologies are available to resolve contradictions in reported biological activity data?

- Dose-Response Analysis : Compare IC₅₀ values across assays (e.g., kinase inhibition vs. cytotoxicity) to identify off-target effects .

- Structural Analog Screening : Test derivatives (e.g., 5-bromo or 5-methyl variants) to isolate contributions of the chloro and fluorophenyl groups .

- Crystallography : Resolve binding modes using X-ray structures of the compound complexed with target proteins (e.g., Mcl1 or β-amyloid) .

Q. How can researchers optimize this compound for selective protein binding?

- Fragment-Based Design : Use SAR data from related indole-2-carboxamides to modify the carboxylic acid moiety (e.g., conversion to amides or esters) .

- Molecular Dynamics (MD) Simulations : Predict binding affinity changes when altering substituents (e.g., replacing 2-fluorophenyl with 2-chlorophenyl) .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Purification : Column chromatography is often required to remove byproducts (e.g., dihalogenated indoles), but this reduces scalability. Switch to recrystallization in DMF/acetic acid mixtures for larger batches .

- Yield Optimization : Replace PCl₅ with safer chlorination agents (e.g., NCS) to improve reaction safety and reproducibility .

Data Contradictions and Recommendations

Q. Why are there discrepancies in reported melting points (mp) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.